trans-Stilbene
Overview
Description
trans-Stilbene: , also known as (E)-stilbene, is an organic compound with the chemical formula C14H12. It is characterized by a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond. This compound is a white crystalline solid at room temperature and is highly soluble in organic solvents. The name “stilbene” is derived from the Greek word “stilbo,” meaning “I shine,” due to its lustrous appearance .
Mechanism of Action
Target of Action
Trans-Stilbene, a derivative of stilbene, is a biologically active compound that exhibits pronounced antimicrobial, antifungal, and anticancer properties . The primary targets of this compound are the liver microsomal enzyme system in rats and humans (CYP 1A1/2), which metabolizes this compound to a 4-hydroxy derivative (trans-4-hydroxystilbene) that exhibits estrogenic effects .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . This restores the insulin signaling pathway in diabetes. This compound also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .
Biochemical Pathways
The biosynthesis of this compound involves the stilbene synthase (STS) enzyme, which serves as the pivotal enzyme within stilbene biosynthetic pathways . This compound also impacts the NF-κB pathway by means of the phosphorylation of IκB, which results in degradation by the proteasome, leading to the release of NF-κB, which translocates to the nucleus for the transcription of genes .
Pharmacokinetics
This compound demonstrates high bioavailability when administered orally . It can easily pass through the blood-brain barrier due to its low molecular weight and good liposolubility .
Result of Action
The molecular and cellular effects of this compound’s action include reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It also suppresses oxidative stress by increasing the protein levels of nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1) and antioxidant enzyme activity .
Action Environment
This compound is a secondary metabolite produced by plants to help protect them in response to certain external aggressors such as ultraviolet radiation, cracks, fungal, viral, or bacterial attacks, and pesticides . The production of this compound is influenced by various environmental factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress .
Biochemical Analysis
Biochemical Properties
Trans-Stilbene interacts with various enzymes, proteins, and other biomolecules. It is synthesized by plants in response to various stresses and is derived from the phenylpropanoid pathway . The nature of these interactions is complex and multifaceted, contributing to the diverse pharmacological properties of this compound .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits diverse pharmacological properties, including cardiovascular protection, antioxidant effects, anticancer activity, and neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It shows a variety of potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particular anti-obesity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Many stilbenes tested in animal studies have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Horner-Wadsworth-Emmons Reaction: This method involves the reaction of benzaldehyde with diethyl benzylphosphonate in the presence of a base like sodium hydride.
McMurry Coupling: This method involves the reductive coupling of benzophenone using titanium tetrachloride and zinc dust.
Industrial Production Methods: Industrial production of this compound typically involves the Wittig reaction due to its high yield and relatively simple reaction conditions. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum efficiency and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Stilbene can undergo oxidation reactions to form stilbene oxide.
Reduction: Reduction of this compound can yield bibenzyl.
Substitution: this compound can undergo electrophilic substitution reactions, such as bromination, to form dibromostilbene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Stilbene oxide.
Reduction: Bibenzyl.
Substitution: Dibromostilbene.
Scientific Research Applications
Chemistry: trans-Stilbene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its ability to undergo photoisomerization makes it useful in studies related to photochemistry .
Biology: In biological research, this compound derivatives such as resveratrol are studied for their antioxidant and anti-inflammatory properties. These compounds have shown potential in the treatment of various diseases, including cancer and cardiovascular diseases .
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects. Resveratrol, a well-known derivative, is studied for its role in cancer prevention, cardiovascular protection, and neuroprotection .
Industry: In the industrial sector, this compound is used in the production of optical brighteners, dyes, and scintillators. Its ability to form stable solid films makes it useful in the manufacture of various materials .
Comparison with Similar Compounds
cis-Stilbene: The geometric isomer of trans-stilbene, characterized by phenyl groups on the same side of the double bond.
Resveratrol: A hydroxylated derivative of this compound, known for its antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethoxy derivative of this compound, with enhanced bioavailability and similar therapeutic effects to resveratrol.
Uniqueness: this compound is unique due to its ability to undergo photoisomerization, forming cis-stilbene under UV light. This property is not shared by all its derivatives. Additionally, this compound’s crystalline structure and stability make it suitable for various industrial applications .
Properties
IUPAC Name |
(E)-stilbene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Record name | TRANS-STILBENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21034 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026050 | |
Record name | trans-Stilbene | |
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Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals. | |
Record name | TRANS-STILBENE | |
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Record name | trans-1,2-Diphenylethylene | |
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Record name | 1,2-Diphenylethylene | |
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Boiling Point |
583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Solubility |
Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Density |
0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707 | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Vapor Pressure |
0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C | |
Record name | trans-1,2-Diphenylethylene | |
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Record name | 1,2-Diphenylethylene | |
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Color/Form |
Crystals from 95% ethanol, Colorless or slightly yellow crystals | |
CAS No. |
103-30-0, 588-59-0 | |
Record name | TRANS-STILBENE | |
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Record name | trans-Stilbene | |
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Record name | Stilbene | |
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Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis- | |
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Record name | Stilbene | |
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Record name | STILBENE, (E)- | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Melting Point |
255 to 257 °F (NTP, 1992), 124 °C | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-stilbene?
A1: this compound has a molecular formula of C14H12 and a molecular weight of 180.25 g/mol.
Q2: What are the key spectroscopic features of this compound?
A: Spectroscopic studies, including Raman spectroscopy [, ] and fluorescence excitation spectroscopy [, ], have been instrumental in understanding the vibrational modes and electronic transitions of this compound. These studies provide insights into its structure and conformational dynamics.
Q3: How does the solubility of this compound vary in different solvents?
A: The solubility of this compound is solvent-dependent. Research shows that it exhibits limited solubility in aqueous media, necessitating the use of organic solvents like hexane, benzene, and methanol for various studies [, ].
Q4: How does confinement within zeolites affect the fluorescence lifetime of this compound?
A: Research indicates that the fluorescence lifetime (τf) of this compound is sensitive to its environment. Within dehydrated NaY zeolite, τf is shorter compared to hexane, indicating a higher degree of probe mobility. Interestingly, co-adsorbing small amounts of water further reduces τf, suggesting increased mobility due to competitive interactions within the zeolite framework [].
Q5: How do structural modifications of this compound influence its ability to inhibit cytochrome P450 enzymes?
A: Studies have revealed that substituting the hydroxyl groups in trans-resveratrol (a natural this compound derivative) with methoxy groups generally enhances the inhibition of CYP1A2, indicating the importance of the 3,5-dihydroxyl motif for activity [, ].
Q6: Does the position of hydroxyl groups impact the antioxidant activity of this compound analogues?
A: Yes, the arrangement of hydroxyl groups significantly influences the antioxidant properties of this compound analogues. Studies show that the presence of ortho-dihydroxyl or para-dihydroxyl groups enhances their ability to regenerate α-tocopherol, highlighting the importance of these motifs for antioxidant activity [, ].
Q7: How does the gut microbiota contribute to the antiproliferative effects of dietary stilbenes like trans-resveratrol?
A: Research suggests that the gut microbiota plays a crucial role in metabolizing dietary stilbenes, resulting in metabolites with varying antiproliferative activities. For instance, trans-resveratrol can be converted into dihydroresveratrol, lunularin, and other metabolites, each exhibiting different potencies against colon cancer cells. This microbial metabolism contributes to the interindividual variability in response to dietary stilbene intake [].
Q8: Can this compound be metabolized into estrogenic compounds?
A: Yes, research has shown that this compound can be metabolically activated by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, to produce the estrogenic compounds trans-4-hydroxystilbene and trans-4,4'-dihydroxystilbene. This metabolic pathway is relevant for understanding the potential estrogenic effects of this compound exposure [].
Q9: How is this compound utilized in the synthesis of tamoxifen?
A: this compound serves as a versatile starting material for synthesizing tamoxifen, an important drug used in breast cancer treatment. The synthesis leverages palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, to introduce specific functional groups onto the this compound scaffold in a stereospecific manner [].
Q10: What is the role of this compound in photocatalytic asymmetric epoxidation reactions?
A: this compound acts as a model substrate in evaluating the efficacy of photocatalysts, such as manganese-porphyrin/graphene-oxide nanocomposites, for asymmetric epoxidation reactions. These reactions utilize molecular oxygen as the oxidant and are driven by visible light, showcasing the potential for sustainable and selective chemical transformations [].
Q11: How is computational chemistry used to study the structure and dynamics of this compound derivatives?
A: Computational techniques like density functional theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into the structural features, intermolecular interactions, and dynamic behavior of this compound and its analogues. These methods are particularly useful for understanding conformational flexibility and internal molecular motions, such as methyl group rotations in substituted trans-stilbenes [].
Q12: Have QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?
A: QSAR models have been developed to explore the relationship between the chemical structure of this compound analogues and their biological activities, such as the inhibition of NF-κB activation. These models aid in identifying structural features critical for enhancing potency and selectivity [].
Q13: What is known about the potential toxicity of this compound oxide?
A: this compound oxide, a metabolite of this compound, has been investigated for its potential toxicity. Studies have shown that individuals with a deficiency in glutathione S-transferase mu, an enzyme involved in detoxification, exhibit increased susceptibility to this compound oxide-induced cytogenetic damage, highlighting the importance of metabolic pathways in mitigating potential toxicity [].
Q14: How is this compound used to study photoisomerization dynamics in restricted environments?
A: this compound's photoisomerization reaction serves as a model system for investigating the influence of confinement on chemical reactivity. Studies employing picosecond transient Raman spectroscopy have shown that complexation with cyclodextrins, cyclic oligosaccharides that form host-guest complexes, can significantly alter the dynamics of this compound photoisomerization [, ].
Q15: Can external factors like strong electric fields influence the photoisomerization of this compound?
A: Yes, research has demonstrated that the application of strong, nonresonant infrared radiation can enhance the cis-trans photoisomerization yield of stilbene in solution. This effect is attributed to the dynamic Stark shifting of energy levels, leading to an increased absorption cross-section and promoting the isomerization process [].
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